molecular formula C9H8FNO5 B13648667 Methyl 5-fluoro-2-methoxy-4-nitrobenzoate

Methyl 5-fluoro-2-methoxy-4-nitrobenzoate

Cat. No.: B13648667
M. Wt: 229.16 g/mol
InChI Key: DEXRZEOSXMHCFX-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-methoxy-4-nitrobenzoate is an organic compound with the molecular formula C9H8FNO5. It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-methoxy-4-nitrobenzoate typically involves the nitration of methyl 5-fluoro-2-methoxybenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-methoxy-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-fluoro-2-methoxy-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-methoxy-4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows the compound to participate in redox reactions, while the methoxy and fluorine groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: Methyl 5-fluoro-2-methoxy-4-nitrobenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions. For example, the position of the fluorine and nitro groups can affect the compound’s electronic properties and its behavior in chemical reactions compared to its analogs .

Properties

Molecular Formula

C9H8FNO5

Molecular Weight

229.16 g/mol

IUPAC Name

methyl 5-fluoro-2-methoxy-4-nitrobenzoate

InChI

InChI=1S/C9H8FNO5/c1-15-8-4-7(11(13)14)6(10)3-5(8)9(12)16-2/h3-4H,1-2H3

InChI Key

DEXRZEOSXMHCFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)F)[N+](=O)[O-]

Origin of Product

United States

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